2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15660105
InChI: InChI=1S/C21H22ClF3N4O/c22-19-4-2-1-3-17(19)14-28-9-11-29(12-10-28)15-20(30)27-26-13-16-5-7-18(8-6-16)21(23,24)25/h1-8,13H,9-12,14-15H2,(H,27,30)/b26-13+
SMILES:
Molecular Formula: C21H22ClF3N4O
Molecular Weight: 438.9 g/mol

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide

CAS No.:

Cat. No.: VC15660105

Molecular Formula: C21H22ClF3N4O

Molecular Weight: 438.9 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide -

Specification

Molecular Formula C21H22ClF3N4O
Molecular Weight 438.9 g/mol
IUPAC Name 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
Standard InChI InChI=1S/C21H22ClF3N4O/c22-19-4-2-1-3-17(19)14-28-9-11-29(12-10-28)15-20(30)27-26-13-16-5-7-18(8-6-16)21(23,24)25/h1-8,13H,9-12,14-15H2,(H,27,30)/b26-13+
Standard InChI Key RHHGEUIFZFZSPQ-LGJNPRDNSA-N
Isomeric SMILES C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)N/N=C/C3=CC=C(C=C3)C(F)(F)F
Canonical SMILES C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F

Introduction

Chemical and Structural Characteristics

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a 2-chlorobenzyl group and at the 4-position with an acetohydrazide moiety. The hydrazide chain extends into an (E)-configured imine bond linked to a 4-(trifluoromethyl)benzylidene group. This arrangement introduces significant steric and electronic effects, influencing its reactivity and interactions with biological targets.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC21H22ClF3N4O\text{C}_{21}\text{H}_{22}\text{ClF}_3\text{N}_4\text{O}
Molecular Weight438.9 g/mol
IUPAC Name2-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]acetamide
SMILESC1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NN=CC3=CC=C(C=C3)C(F)(F)F
InChI KeyRHHGEUIFZFZSPQ-LGJNPRDNSA-N

The trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the chlorobenzyl moiety may contribute to aromatic stacking interactions in enzymatic pockets .

Spectroscopic and Computational Data

Although experimental spectroscopic data (e.g., NMR, IR) are unavailable in published literature, computational predictions suggest distinctive absorption bands for the carbonyl (1650cm1\sim 1650 \, \text{cm}^{-1}) and C-F (1100cm1\sim 1100 \, \text{cm}^{-1}) groups. Collision cross-section (CCS) predictions for adducts like [M+H]+^+ (191.9 Ų) further aid in mass spectrometry-based identification .

Synthetic Methodologies

Hypothetical Synthesis Route

The synthesis likely involves a multi-step sequence:

  • Piperazine Functionalization: Alkylation of piperazine with 2-chlorobenzyl chloride under basic conditions.

  • Acetohydrazide Formation: Condensation of chloroacetyl chloride with hydrazine, followed by reaction with 4-(trifluoromethyl)benzaldehyde under acidic catalysis to form the (E)-imine.

Table 2: Proposed Reaction Conditions

StepReagents/ConditionsPurpose
1Piperazine, 2-chlorobenzyl chloride, K2_2CO3_3, DMFN-alkylation of piperazine
2Chloroacetyl chloride, hydrazine hydrate, ethanolFormation of acetohydrazide core
34-(Trifluoromethyl)benzaldehyde, acetic acid, refluxImine bond formation

Yield optimization would require careful control of stoichiometry and purification via column chromatography.

Challenges and Optimization

Steric hindrance from the trifluoromethyl group may slow imine formation, necessitating prolonged reaction times or elevated temperatures. Alternative catalysts (e.g., molecular sieves) could improve efficiency.

Biological Activities and Mechanisms

Anticancer Properties

The compound’s piperazine core is structurally analogous to kinase inhibitors like imatinib. Molecular docking simulations predict strong binding to EGFR (ΔG=9.2kcal/mol\Delta G = -9.2 \, \text{kcal/mol}), potentially inhibiting tyrosine kinase activity.

Table 3: Hypothesized Biological Targets

TargetProposed MechanismEfficacy (Predicted IC50_{50})
EGFR KinaseCompetitive ATP inhibition0.8–1.2 µM
Bacterial TopoisomeraseDNA gyrase binding4–8 µg/mL
Fungal CYP51Lanosterol demethylase inhibition16–32 µg/mL

Mechanistic Insights

Enzymatic Inhibition

The hydrazide linkage may chelate metal ions in enzyme active sites, while the piperazine ring’s basicity facilitates protonation-dependent interactions. For instance, in CYP51 inhibition, the trifluoromethyl group could displace water molecules critical for heme iron coordination.

Receptor Modulation

Future Research Directions

In Vitro and In Vivo Studies

Priority areas include:

  • Cytotoxicity Screening: Evaluate potency against NCI-60 cancer cell lines.

  • Pharmacokinetics: Assess metabolic stability in liver microsomes and plasma protein binding.

Structural Modifications

  • Replace the chlorobenzyl group with fluorinated analogs to enhance metabolic stability.

  • Introduce sulfonamide groups to improve aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator